molecular formula C15H16 B8532455 2,6,2'-Trimethyl-biphenyl CAS No. 10273-87-7

2,6,2'-Trimethyl-biphenyl

Cat. No. B8532455
M. Wt: 196.29 g/mol
InChI Key: SDEAJEBPJCMHBI-UHFFFAOYSA-N
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Patent
US06562989B2

Procedure details

2-Bromo-m-xylene (186 mg, 1.01 mmol) reacted with 2-methylphenylboronic acid (164 mg, 1.21 mmol) using 2/4 mol % of Pd(dba)2/Ph5FcP(t-Bu)2 and K3PO4 (640 mg, 3.00 mmol) in toluene at 100° C. to give the title compound (170 mg, 87%) as a colorless oil: 1H-NMR (400 MHz, CDCl3): δ 7.31-7.25 (m, 3H), 7.20-7.11 (m, 3H), 7.03 (m, 1H), 1.98 (s, 3H), 1.96 (s, 6H).
Quantity
186 mg
Type
reactant
Reaction Step One
Quantity
164 mg
Type
reactant
Reaction Step One
[Compound]
Name
Pd(dba)2 Ph5FcP(t-Bu)2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
K3PO4
Quantity
640 mg
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
87%

Identifiers

REACTION_CXSMILES
Br[C:2]1[C:7]([CH3:8])=[CH:6][CH:5]=[CH:4][C:3]=1[CH3:9].[CH3:10][C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][C:12]=1B(O)O.[O-]P([O-])([O-])=O.[K+].[K+].[K+]>C1(C)C=CC=CC=1>[CH3:9][C:3]1[CH:4]=[CH:5][CH:6]=[C:7]([CH3:8])[C:2]=1[C:12]1[CH:13]=[CH:14][CH:15]=[CH:16][C:11]=1[CH3:10] |f:2.3.4.5|

Inputs

Step One
Name
Quantity
186 mg
Type
reactant
Smiles
BrC1=C(C=CC=C1C)C
Name
Quantity
164 mg
Type
reactant
Smiles
CC1=C(C=CC=C1)B(O)O
Step Two
Name
Pd(dba)2 Ph5FcP(t-Bu)2
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
K3PO4
Quantity
640 mg
Type
reactant
Smiles
[O-]P(=O)([O-])[O-].[K+].[K+].[K+]
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at 100° C.

Outcomes

Product
Name
Type
product
Smiles
CC1=C(C(=CC=C1)C)C1=C(C=CC=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 170 mg
YIELD: PERCENTYIELD 87%
YIELD: CALCULATEDPERCENTYIELD 85.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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